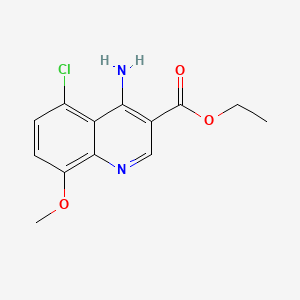![molecular formula C9H6N2 B582607 4,8-diazatricyclo[5.4.0.02,6]undeca-1(7),2,5,8,10-pentaene CAS No. 146076-50-8](/img/structure/B582607.png)
4,8-diazatricyclo[5.4.0.02,6]undeca-1(7),2,5,8,10-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Pyrrolo[3’,4’:3,4]cyclobuta[1,2-b]pyridine is a nitrogen-containing heterocyclic compoundThis compound features a unique structure that includes a pyrrole ring fused with a cyclobutene ring and a pyridine ring, making it an interesting subject for chemical and pharmaceutical research .
Métodos De Preparación
The synthesis of 6H-Pyrrolo[3’,4’:3,4]cyclobuta[1,2-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the cross-coupling of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . Industrial production methods often involve multi-step processes that ensure high yield and purity, such as the use of solid alumina and room temperature conditions for initial steps, followed by cyclization catalyzed by Cs2CO3/DMSO .
Análisis De Reacciones Químicas
6H-Pyrrolo[3’,4’:3,4]cyclobuta[1,2-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid, sodium borohydride, and toluene . For example, the reduction of the pyridine ring can be achieved using sodium borohydride in the presence of trifluoroacetic acid, leading to the formation of octahydro derivatives . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized pyrrolo derivatives .
Aplicaciones Científicas De Investigación
6H-Pyrrolo[3’,4’:3,4]cyclobuta[1,2-b]pyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a scaffold for drug discovery, particularly in the development of antimicrobial, anti-inflammatory, and antitumor agents . Additionally, its unique structure makes it a valuable compound for studying the mechanisms of action of various biological processes .
Mecanismo De Acción
The mechanism of action of 6H-Pyrrolo[3’,4’:3,4]cyclobuta[1,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit kinase activity, which is crucial in the regulation of cell growth and proliferation . The exact pathways and targets can vary depending on the specific derivative and its application, but they often involve key enzymes and receptors involved in disease processes .
Comparación Con Compuestos Similares
6H-Pyrrolo[3’,4’:3,4]cyclobuta[1,2-b]pyridine can be compared with other similar compounds such as pyrrolo[1,2-a]pyrazine and 5H-pyrrolo[2,3-b]pyrazine . While these compounds share a similar core structure, they differ in their biological activities and applications. For example, pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial and antifungal activities, whereas 5H-pyrrolo[2,3-b]pyrazine derivatives are more active as kinase inhibitors . The unique structure of 6H-Pyrrolo[3’,4’:3,4]cyclobuta[1,2-b]pyridine, with its fused cyclobutene ring, sets it apart and contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
146076-50-8 |
|---|---|
Fórmula molecular |
C9H6N2 |
Peso molecular |
142.161 |
InChI |
InChI=1S/C9H6N2/c1-2-6-7-4-10-5-8(7)9(6)11-3-1/h1-5,10H |
Clave InChI |
TWYGRFAOGNYXMW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=CNC=C23)N=C1 |
Sinónimos |
1H-Pyrrolo[3,4:3,4]cyclobuta[1,2-b]pyridine(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


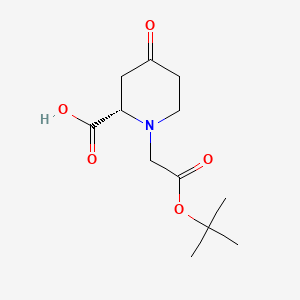
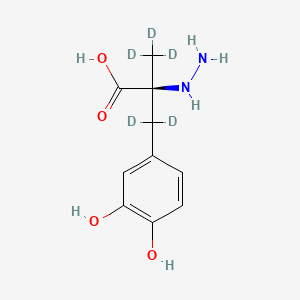
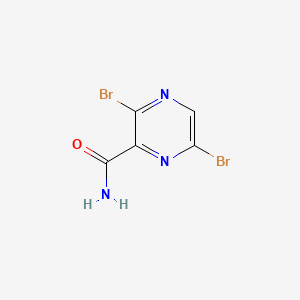
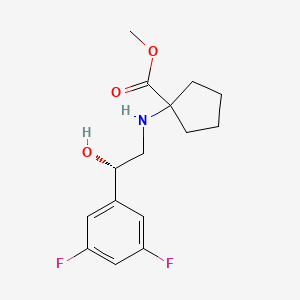
![1-PiperidineacetaMide, 4-[3-Methoxy-4-[[7-(2-Methoxyphenyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl]aMino]phenyl]-](/img/structure/B582533.png)
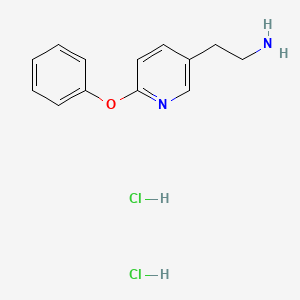
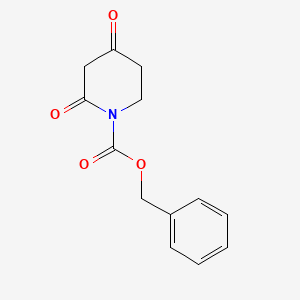
![3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B582540.png)
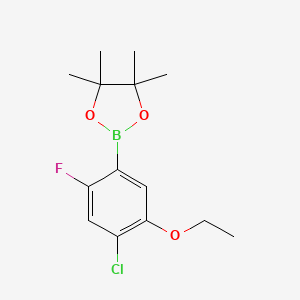
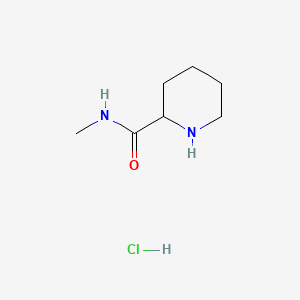
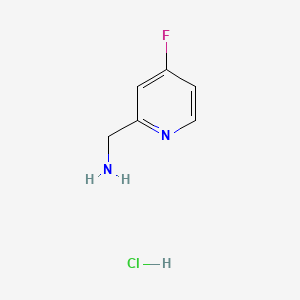

![6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol](/img/structure/B582546.png)
